molecular formula C21H23N5O2 B7161024 N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide

N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B7161024
M. Wt: 377.4 g/mol
InChI Key: PMTMJIMHEGYYPD-UHFFFAOYSA-N
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Description

N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperidine, phenyl, triazole, and benzamide moieties

Properties

IUPAC Name

N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-19-9-11-25(12-10-19)13-17-3-1-2-4-20(17)24-21(28)16-5-7-18(8-6-16)26-14-22-23-15-26/h1-8,14-15,19,27H,9-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMJIMHEGYYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-hydroxypiperidine, which can be achieved through the hydrogenation of pyridine derivatives under specific conditions.

    Attachment of the Phenyl Group: The hydroxypiperidine is then reacted with a benzyl halide to introduce the phenyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate.

    Introduction of the Triazole Ring: The next step involves the formation of the 1,2,4-triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Formation of the Benzamide: Finally, the triazole-containing intermediate is reacted with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its triazole ring is particularly interesting for its potential to form stable complexes with metal ions.

Medicine

In medicinal chemistry, N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety can interact with protein targets, affecting their function. Overall, the compound’s effects are mediated through its ability to form stable complexes and modify biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but lacks the piperidine ring.

    N-[2-[(4-methylpiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a methyl group instead of a hydroxyl group on the piperidine ring.

Uniqueness

N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both a hydroxyl group on the piperidine ring and a triazole ring. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

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